BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Chemical Profile of PF-
07265028: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: PF-07265028

Cat. No.: B15613986

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Executive Summary

PF-07265028 is a potent and selective, orally bioavailable small molecule inhibitor of
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1). Developed by Pfizer for immuno-oncology applications, PF-
07265028 was engineered to enhance anti-tumor immunity by targeting a key negative
regulator of T-cell activation. The discovery process was a testament to modern structure-
based drug design, navigating challenges of potency, selectivity, and metabolic stability.
Although its clinical development was discontinued after a Phase 1 trial, the extensive
preclinical data and the scientific journey leading to its creation offer valuable insights for
researchers in kinase inhibitor design and cancer immunotherapy. This technical guide
provides a comprehensive overview of the discovery, chemical structure, mechanism of action,
and key preclinical data of PF-07265028.

Discovery and Medicinal Chemistry

The development of PF-07265028 was initiated to address the need for novel cancer therapies
that could reinvigorate the patient's own immune system to fight tumors. HPK1 was identified
as a high-interest target due to its role as a negative regulator of T-cell receptor (TCR)
signaling.[1]
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The drug discovery campaign, led by Pfizer, began with a lactam/azalactam series of inhibitors.
[2][3] The primary strategy employed was structure-based drug design, which utilized co-crystal
structures of early leads bound to the HPK1 kinase domain.[2][4] This approach, combined with
meticulous analysis of lipophilic efficiency, guided the optimization of the chemical scaffold.[2]

[4]
Key challenges in the optimization process included:

e Potency Enhancement: Mitigating ligand strain within the binding pocket to improve inhibitory
activity.[2]

o ADME Liabilities: Addressing issues of plasma instability and significant metabolism by the
cytochrome P450 enzyme CYP2D6.[2][5]

» Kinase Selectivity: Ensuring high selectivity for HPK1, particularly over other immune-
modulating kinases with high homology to avoid off-target effects.[2]

This multi-parameter optimization effort culminated in the identification of PF-07265028 as a
clinical candidate that advanced into a Phase 1 clinical trial (NCT05233436) for patients with
advanced or metastatic solid tumors.[2]
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Figure 1. Drug discovery workflow for PF-07265028.

Chemical Structure

The chemical structure of PF-07265028 is defined by the following details:
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Identifier Value

(S)-2-(5-(((R)-1-aminopropyl)amino)-3-(((S)-
pyrrolidin-3-yl)amino)pyrazin-2-yl)-N-(4-(5-
methyl-4,6,7,8-tetrahydro-[1][4][6]triazolo[4,3-
a]pyridin-3-yl)phenyl)-2-phenylacetamide

IUPAC Name

CC--INVALID-LINK--
SMILES clnc(N2CCC[C@H]2C)cc2c1CN(clceec(-
c3nnc4n3--INVALID-LINK--CC4)n1)C2=0

Molecular Formula C27H33NoO

Molecular Weight 511.62 g/mol

Mechanism of Action

PF-07265028 is an orally bioavailable inhibitor of the serine/threonine kinase HPK1.[7] HPK1 is
predominantly expressed in hematopoietic cells and functions as a crucial negative regulator of
T-cell and B-cell activation.[7]

In the context of T-cell activation, engagement of the T-cell receptor (TCR) with an antigen
presented by an antigen-presenting cell (APC) initiates a signaling cascade. A key component
of this cascade is the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte
protein of 76 kDa). HPK1 dampens this signal by phosphorylating SLP-76 at the Serine 376
residue. This phosphorylation event leads to the recruitment of the ubiquitin ligase 14-3-3,
which ultimately results in the attenuation of downstream signaling, reduced cytokine
production (like Interleukin-2, IL-2), and decreased T-cell proliferation.

PF-07265028 binds to the ATP-binding site of HPKL1, inhibiting its kinase activity. By blocking
HPK1, the molecule prevents the phosphorylation of SLP-76. This action abrogates the
negative feedback loop, leading to sustained TCR signaling, enhanced T-cell activation and
proliferation, and increased production of effector cytokines. This heightened anti-tumor
immune response is expected to lead to the destruction of tumor cells by cytotoxic T-
lymphocytes.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Discovery and Chemical Profile of PF-07265028: A
Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15613986#the-discovery-and-chemical-structure-of-
pf-07265028]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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